3-[2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
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Overview
Description
Benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzenecarbaldehyde moiety linked to a quinoxaline derivative through a hydrazone linkage. The compound’s molecular formula is C16H12N4O, and it has a molecular weight of 276.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation reaction between benzenecarbaldehyde and 3-oxo-3,4-dihydroquinoxaline-2-hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amines, and substituted hydrazones .
Scientific Research Applications
Benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to include oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbaldehyde hydrazone
- Quinoxaline derivatives
- Hydrazone derivatives
Uniqueness
Benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is unique due to its specific structure, which combines the properties of benzenecarbaldehyde and quinoxaline derivatives.
Properties
IUPAC Name |
3-(2-benzylidenehydrazinyl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPBBSWHJSMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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